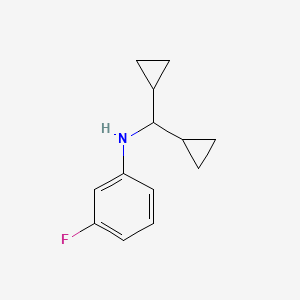
2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medical research and treatment, particularly in antiviral and anticancer therapies. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Halogenation: Introduction of the chlorine atom at the 2-position of the purine ring.
Methoxylation: Introduction of the methoxy group at the 6-position.
Glycosylation: Attachment of the 2-deoxy-2-fluoro-beta-D-arabinofuranosyl moiety to the purine base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purines, while hydrolysis may result in the cleavage of the glycosidic bond.
Scientific Research Applications
2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes, such as DNA polymerases or reverse transcriptases, and interfere with their normal function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine: Lacks the methoxy group at the 6-position.
6-Methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine: Lacks the chlorine atom at the 2-position.
2-Chloro-6-methoxy-9-(beta-D-arabinofuranosyl)-9H-purine: Lacks the fluorine atom in the sugar moiety.
Uniqueness
The unique combination of the chlorine, methoxy, and fluorine substituents in 2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine may confer specific biological activities and properties that are not present in similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H12ClFN4O4 |
|---|---|
Molecular Weight |
318.69 g/mol |
IUPAC Name |
5-(2-chloro-6-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClFN4O4/c1-20-9-6-8(15-11(12)16-9)17(3-14-6)10-5(13)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3 |
InChI Key |
UCJFUCMRTLLOEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)
![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)


![(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid](/img/structure/B12103665.png)

![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)






